

Application Notes and Protocols for SYBR Green II Working Solution Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SYBR Green II

Cat. No.: B12393867

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SYBR Green II is a highly sensitive fluorescent nucleic acid stain used for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.^{[1][2]} It exhibits a significantly higher quantum yield when bound to RNA compared to double-stranded DNA (dsDNA), making it an excellent choice for RNA analysis.^{[1][2]} Its sensitivity surpasses that of the more traditional ethidium bromide, allowing for the detection of as little as 100 pg of RNA or ssDNA per band.^[3] This document provides detailed protocols for the preparation of **SYBR Green II** working solutions for various applications in a research and drug development setting.

Data Presentation

SYBR Green II Stock and Working Concentrations

The following table summarizes the key concentrations for the preparation of **SYBR Green II** working solutions from a 10,000X stock concentrate in DMSO.

| Solution Type | Stock Concentration | Diluent | Recommended Dilution Factor | Final Working Concentration | Application |
|--|---------------------|-------------------------|-----------------------------|-----------------------------|--|
| Post-Staining Solution (Non-denaturing & Polyacrylamide/Urea Gels) | 10,000X in DMSO | TBE Buffer (pH 7.5-8.0) | 1:10,000 | 1X | Staining of RNA and ssDNA in non-denaturing agarose and denaturing polyacrylamide/urea gels after electrophoresis. |
| Post-Staining Solution (Denaturing Agarose/Formaldehyde Gels) | 10,000X in DMSO | TBE Buffer (pH 7.5-8.0) | 1:5,000 | 2X | Staining of RNA in denaturing agarose/formaldehyde gels after electrophoresis. |
| Loading Buffer Additive | 10,000X in DMSO | Anhydrous DMSO | 1:100 (Intermediate) | 100X (Intermediate) | Preparation of an intermediate dilution for addition to sample loading buffer. |
| Final Loading Buffer with Stain | 100X (Intermediate) | Sample Loading Buffer | 1:1,000 (from stock) | 10X | Staining of nucleic acids by direct |

addition to
the loading
buffer before
electrophoresis.

Note: TBE buffer composition is typically 89 mM Tris base, 89 mM boric acid, and 2 mM EDTA, with a pH adjusted to between 7.5 and 8.0 for optimal staining.

Experimental Protocols

Protocol 1: Post-Electrophoresis Gel Staining

This is the recommended method for achieving the highest sensitivity.

Materials:

- **SYBR Green II** Nucleic Acid Gel Stain (10,000X in DMSO)
- TBE Buffer (pH 7.5-8.0)
- Staining container (polypropylene is recommended to prevent dye adsorption to glass)
- Electrophoresed gel
- Protective gloves and lab coat

Procedure:

- **Equilibrate Stock Solution:** Before use, allow the vial of **SYBR Green II** stock solution to warm to room temperature and then briefly centrifuge it to collect the DMSO solution at the bottom of the vial.
- **Prepare Working Solution:**
 - For non-denaturing agarose gels and denaturing polyacrylamide/urea gels, prepare a 1:10,000 dilution of the **SYBR Green II** stock solution in TBE buffer. For example, add 10 µL of 10,000X **SYBR Green II** to 100 mL of TBE buffer.

- For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the **SYBR Green II** stock solution in TBE buffer. For example, add 20 μ L of 10,000X **SYBR Green II** to 100 mL of TBE buffer.
- Staining:
 - Place the gel in the staining container and add enough working solution to completely cover the gel.
 - Incubate at room temperature for 10-40 minutes, protected from light. Gentle agitation can improve staining uniformity.
- Destaining (Optional): Destaining is generally not required due to the low background fluorescence of **SYBR Green II**.
- Visualization: Visualize the stained gel using a UV transilluminator. The maximal excitation for **SYBR Green II** is 497 nm, with a secondary peak at 254 nm. The emission maximum is at 520 nm. For highest sensitivity, 254 nm epi-illumination is recommended.

Protocol 2: Staining by Addition to Loading Buffer

This method is faster but may result in slightly lower sensitivity and potential effects on nucleic acid mobility.

Materials:

- **SYBR Green II** Nucleic Acid Gel Stain (10,000X in DMSO)
- Anhydrous DMSO
- Nucleic acid sample loading buffer
- Protective gloves and lab coat

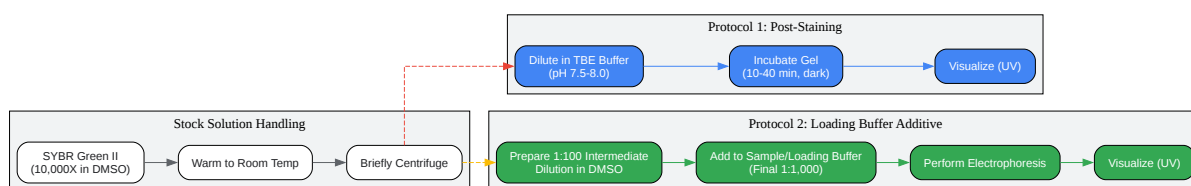
Procedure:

- Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution of the **SYBR Green II** stock solution in high-quality anhydrous DMSO. For example, add 1 μ L of 10,000X **SYBR**

Green II to 99 μL of anhydrous DMSO. This intermediate dilution can be stored at -20°C for future use.

- Prepare Final Loading Buffer: Add the intermediate dilution to your sample loading buffer to achieve a final 1:1,000 dilution of the original stock. For example, add 1 μL of the 100X intermediate dilution to 9 μL of your sample before loading.
- Electrophoresis: Load the samples and run the gel according to your standard protocol.
- Visualization: Visualize the gel immediately after electrophoresis using a UV transilluminator as described in Protocol 1.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for preparing **SYBR Green II** working solutions.

Safety and Handling Precautions:

- **SYBR Green II** binds to nucleic acids and should be treated as a potential mutagen.
- Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling the dye.

- The stock solution is in DMSO, which can facilitate the entry of organic molecules into tissues. Handle with extra caution.
- Dispose of staining solutions by pouring them through activated charcoal before discarding them with hazardous waste.

Storage and Stability:

- Store the **SYBR Green II** stock solution at -20°C, protected from light in a desiccator. When stored properly, it is stable for six months to a year.
- Working solutions can be stored at 4°C in the dark and reused 3-4 times.
- It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. SYBR® Green II RNA gel stain, 10,000 × in DMSO (Sigma-Aldrich) - LabMal [labmal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SYBR Green II Working Solution Preparation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393867#how-to-prepare-sybr-green-ii-working-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com